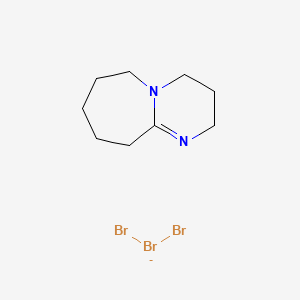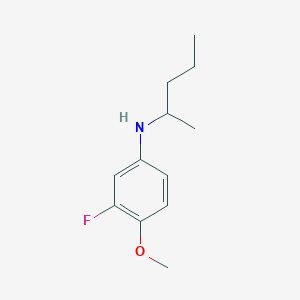
4-(2-Chloroacetyl)-3-methyl-1lambda6,4-thiazepane-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloroacetyl)-3-methyl-1lambda6,4-thiazepane-1,1-dione is a heterocyclic compound that contains a thiazepane ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloroacetyl group and the thiazepane ring structure contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroacetyl)-3-methyl-1lambda6,4-thiazepane-1,1-dione typically involves the reaction of a thiazepane derivative with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
4-(2-Chloroacetyl)-3-methyl-1lambda6,4-thiazepane-1,1-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiazepane ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones .
科学研究应用
4-(2-Chloroacetyl)-3-methyl-1lambda6,4-thiazepane-1,1-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a lead compound in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique chemical structure makes it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
作用机制
The mechanism of action of 4-(2-Chloroacetyl)-3-methyl-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity .
相似化合物的比较
Similar Compounds
Similar compounds include:
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: Known for its antimicrobial and anticancer activities.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits promising antimicrobial and antiproliferative properties.
Uniqueness
4-(2-Chloroacetyl)-3-methyl-1lambda6,4-thiazepane-1,1-dione is unique due to its thiazepane ring structure, which is less common compared to other heterocyclic compounds.
属性
分子式 |
C8H14ClNO3S |
|---|---|
分子量 |
239.72 g/mol |
IUPAC 名称 |
2-chloro-1-(3-methyl-1,1-dioxo-1,4-thiazepan-4-yl)ethanone |
InChI |
InChI=1S/C8H14ClNO3S/c1-7-6-14(12,13)4-2-3-10(7)8(11)5-9/h7H,2-6H2,1H3 |
InChI 键 |
RXGXLFGLSPEJKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CS(=O)(=O)CCCN1C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Tert-butyl 7-(1,3-dioxoisoindol-2-yl)-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B13642433.png)




![2-chloro-1-[(7Z)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B13642478.png)


